Bis(4-methoxyphenyl)phosphinic acid

Overview

Description

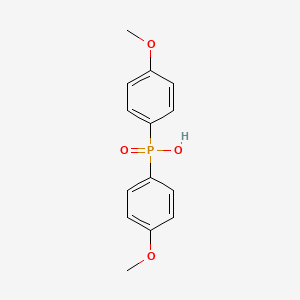

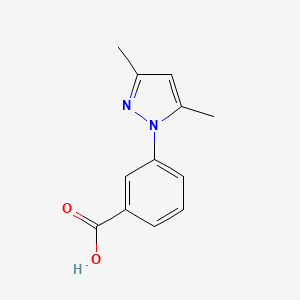

Bis(4-methoxyphenyl)phosphinic acid: is an organic compound with the molecular formula C14H15O4P . It is characterized by the presence of two 4-methoxyphenyl groups attached to a phosphinic acid moiety. This compound is known for its applications in various fields, including chemistry and materials science.

Mechanism of Action

Target of Action

Bis(4-methoxyphenyl)phosphinic acid primarily targets the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, specifically the protein carrying the p.Phe508del (F508del) mutation . The CFTR protein is a cAMP-dependent chloride (Cl−) channel encoded by the CFTR gene .

Mode of Action

The compound stabilizes the F508del-Nucleotide Binding Domain 1 (NBD1) during the co-translational folding process by occupying the position of the p.Phe1068 side chain located at the fourth intracellular loop (ICL4) . After CFTR domains assembly, the compound occupies the position of the missing p.Phe508 side chain .

Biochemical Pathways

The F508del mutation affects the thermodynamic stability of NBD1 and its interfaces with the Membrane Spanning Domains (MSDs) and NBD2, compromising their assembly . This results in inefficient folding of F508del-CFTR and its degradation . The compound corrects this flaw, enhancing the efficiency of the protein folding process .

Pharmacokinetics

The compound’s ability to interact with and stabilize the cftr protein suggests it has sufficient bioavailability to exert its therapeutic effects .

Result of Action

The compound increases CFTR activity in cell lines . An extended analog of the compound, G1, significantly increased CFTR activity and response to VX-809 in primary nasal cells of F508del homozygous patients .

Action Environment

The compound is used to treat the chemical surface of porphyrin-sensitised titania films after dye adsorption to enhance the efficiency of dye-sensitized solar cells . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as light exposure and the presence of other chemical compounds .

Biochemical Analysis

Biochemical Properties

Bis(4-methoxyphenyl)phosphinic acid plays a significant role in biochemical reactions, particularly in the treatment of chemical surfaces of porphyrin-sensitized titania films. This treatment enhances the efficiency of dye-sensitized solar cells by improving the chemical surface properties . The compound interacts with various enzymes and proteins, although specific interactions are not well-documented in the literature. The nature of these interactions likely involves the modification of surface properties, leading to enhanced biochemical reactions.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function is primarily observed in its ability to enhance the efficiency of dye-sensitized solar cells, which indirectly affects cellular processes by improving energy conversion efficiency . Detailed studies on its direct effects on different cell types are limited.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the chemical surfaces of porphyrin-sensitized titania films. This interaction enhances the efficiency of dye-sensitized solar cells by improving the surface properties of the films . The compound likely binds to specific sites on the surface, leading to changes in surface energy and reactivity. These changes facilitate more efficient electron transfer processes, thereby enhancing the overall efficiency of the solar cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its long-term effects on cellular function have not been extensively studied. In vitro and in vivo studies are needed to determine the stability, degradation, and long-term effects of this compound on cellular function .

Metabolic Pathways

This compound is involved in metabolic pathways related to the enhancement of dye-sensitized solar cells. The compound interacts with enzymes and cofactors that modify the chemical surface properties of porphyrin-sensitized titania films . These interactions likely affect metabolic flux and metabolite levels, although specific pathways have not been well-documented.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the localization and accumulation of the compound, which is crucial for its role in enhancing the efficiency of dye-sensitized solar cells . Detailed studies on its transport and distribution are needed to understand its full impact on cellular processes.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its effects on the chemical surfaces of porphyrin-sensitized titania films The compound’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-methoxyphenyl)phosphinic acid typically involves the reaction of 4-methoxyphenylphosphine oxide with an appropriate oxidizing agent. One common method includes the use of hydrogen peroxide as the oxidizing agent under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Bis(4-methoxyphenyl)phosphinic acid can undergo further oxidation to form phosphonic acids.

Reduction: It can be reduced to form phosphine derivatives.

Substitution: The compound can participate in substitution reactions where the methoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: Formation of phosphonic acids.

Reduction: Formation of phosphine derivatives.

Substitution: Formation of substituted phosphinic acids.

Scientific Research Applications

Chemistry: Bis(4-methoxyphenyl)phosphinic acid is used as a ligand in coordination chemistry. It forms complexes with various metal ions, which are studied for their catalytic properties.

Biology: In biological research, this compound is used to modify surfaces of materials to enhance biocompatibility. It is also investigated for its potential use in drug delivery systems.

Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of dye-sensitized solar cells. It enhances the efficiency of these cells by modifying the surface properties of the photoactive materials.

Comparison with Similar Compounds

- Phenylphosphinic acid

- Diphenylphosphinic acid

- Dimethylphosphinic acid

Comparison:

- Phenylphosphinic acid: Lacks the methoxy groups, making it less soluble and less reactive compared to Bis(4-methoxyphenyl)phosphinic acid.

- Diphenylphosphinic acid: Contains two phenyl groups without methoxy substituents, resulting in different solubility and reactivity profiles.

- Dimethylphosphinic acid: Contains methyl groups instead of methoxyphenyl groups, leading to different chemical properties and applications.

This compound stands out due to the presence of methoxy groups, which enhance its solubility and reactivity, making it a unique and valuable compound in various scientific and industrial applications.

Properties

IUPAC Name |

bis(4-methoxyphenyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15O4P/c1-17-11-3-7-13(8-4-11)19(15,16)14-9-5-12(18-2)6-10-14/h3-10H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPBWJGVRNQWEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20347646 | |

| Record name | Bis(4-methoxyphenyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20434-05-3 | |

| Record name | Bis(4-methoxyphenyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1268474.png)

![6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1268479.png)

![2-amino-4H,5H-naphtho[2,1-b]thiophene-1-carbonitrile](/img/structure/B1268486.png)